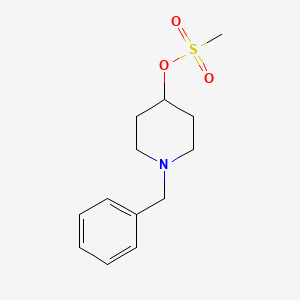

1-Benzylpiperidin-4-yl methanesulfonate

Description

Properties

Molecular Formula |

C13H19NO3S |

|---|---|

Molecular Weight |

269.36 g/mol |

IUPAC Name |

(1-benzylpiperidin-4-yl) methanesulfonate |

InChI |

InChI=1S/C13H19NO3S/c1-18(15,16)17-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

InChI Key |

QNFFVHXNETUEGY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1-Benzylpiperidin-4-yl methanesulfonate has been investigated for its role in developing drugs targeting neurological disorders. It is structurally related to known acetylcholinesterase inhibitors, which are crucial in treating conditions such as Alzheimer's disease. For instance, derivatives of this compound have shown promise in enhancing cognitive function by increasing acetylcholine levels at synaptic sites .

Case Study: Acetylcholinesterase Inhibitors

A systematic review highlighted the effectiveness of compounds similar to this compound in inhibiting acetylcholinesterase, thus supporting their use in treating Alzheimer's disease. Clinical trials have demonstrated that such inhibitors can improve cognitive scores significantly compared to placebo controls .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows chemists to modify it and create new compounds with desirable pharmacological properties. For example, it has been utilized in synthesizing multitarget-directed ligands that exhibit enhanced biological activity against various targets, including acetylcholinesterase and β-amyloid aggregation .

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the piperidine ring.

- Introduction of the benzyl group.

- Addition of the methanesulfonate moiety.

These steps can be optimized for yield and purity using different solvents and reaction conditions.

Molecular Docking Studies

Recent studies have employed molecular docking techniques to explore the binding interactions of this compound derivatives with various biological targets. Computational models have indicated that these compounds can effectively bind to muscarinic receptors, which are implicated in cognitive processes and memory formation .

Structure-Activity Relationship Studies

Research has focused on understanding how modifications to the 1-benzylpiperidin structure influence its activity at sigma receptors, which are involved in pain modulation and neuroprotection. A study revealed that certain substitutions significantly enhance affinity for sigma receptors, suggesting pathways for developing more effective analgesics and neuroprotective agents .

Comparison with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Benzylpiperidine | Benzene ring attached to piperidine | Basic structure without ethyl or sulfonate groups |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Affinity for sigma receptors | High selectivity for sigma1 receptors |

| Donepezil | Acetylcholinesterase inhibitor | Approved for Alzheimer's treatment |

This comparison highlights how variations in structure can lead to different pharmacological profiles and therapeutic applications.

Comparison with Similar Compounds

Key Insights :

- Reactivity : Methanesulfonate esters (e.g., target compound) are more reactive toward nucleophilic substitution than aryl sulfonates (e.g., tosylates).

- Biological Activity : Nitrobenzenesulfonamides () exhibit varied bioactivity depending on nitro group positioning, influencing electron-withdrawing effects and binding affinity.

Physicochemical Properties

Research Implications

The structural flexibility of piperidine sulfonates enables diverse applications. For instance:

Preparation Methods

Synthesis of 1-Benzylpiperidin-4-ol

The foundational step involves preparing 1-benzylpiperidin-4-ol, typically achieved via reductive amination of 1-benzylpiperidin-4-one. In a protocol adapted from Devarasetty et al. (2018), Raney nickel catalyzes the reaction with ammonium formate in methanol at 60°C for 6–8 hours, yielding 1-benzylpiperidin-4-ol with 85–90% efficiency. Alternative reductants like sodium borohydride in tetrahydrofuran (THF) at 0°C show comparable yields (82–87%) but require stricter temperature control.

Methanesulfonation of the Piperidinol Intermediate

Methanesulfonation is conducted using methanesulfonyl chloride (MsCl) under inert conditions. A representative procedure from WO2016071849A1 details:

-

Reagents : 1-Benzylpiperidin-4-ol (1.0 eq), MsCl (1.2 eq), triethylamine (1.5 eq)

-

Solvent : Dichloromethane (DCM) at 0°C → room temperature (RT)

-

Reaction Time : 2–4 hours

-

Yield : 89–92% after column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Critical parameters include stoichiometric control of MsCl to avoid di-sulfonation and rapid quenching with ice water to prevent hydrolysis.

Direct Sulfonation of Preformed Piperidine Derivatives

Mitsunobu-Based Approaches

The Mitsunobu reaction enables direct coupling of methanesulfonic acid to protected piperidine alcohols. A 2022 study optimized this using:

Palladium-Catalyzed Sulfonation

Patent CN105693596A discloses a palladium-mediated route using:

-

Catalyst : Pd/C (10 wt%) under hydrogen (1 atm)

-

Conditions : Methanol/cyclohexane (1:1), reflux for 3 hours

-

Yield : 76–80%

While scalable, residual palladium (<10 ppm) necessitates additional purification steps.

Comparative Analysis of Methodologies

Table 1: Performance Metrics of Key Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Reductive Amination + MsCl | 89–92 | >99% | 6–8 h | High |

| Mitsunobu Coupling | 78–81 | 97–98% | 48 h | Moderate |

| Palladium-Catalyzed | 76–80 | 95–96% | 3 h | High |

Industrial-Scale Optimization Challenges

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling and storing 1-Benzylpiperidin-4-yl methanesulfonate in laboratory settings?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid skin contact; if exposure occurs, wash immediately with soap and water for ≥15 minutes .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) in a cool, dry, and dark location (≤4°C). Separate from oxidizing agents to prevent unintended reactions .

- First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For ingestion, rinse the mouth (if conscious) and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Core Synthesis : Start with 4-hydroxypiperidine, which is benzylated using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-benzylpiperidin-4-ol.

- Methanesulfonate Formation : React the intermediate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. Monitor completion via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

- Purification : Isolate the product via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify key signals (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine methine at δ 3.8–4.2 ppm).

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water 70:30) or GC-MS (electron ionization) for quantification. Compare retention times with reference standards .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~270.1 m/z) .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C over 1–4 weeks. Monitor decomposition via HPLC .

- Light Sensitivity : Expose samples to UV light (254 nm) and analyze for photodegradation products. Store in amber glass to mitigate light-induced degradation .

Advanced Research Questions

Q. How should contradictory toxicological data (e.g., acute vs. chronic toxicity) be addressed in risk assessments for this compound?

- Methodological Answer :

- In Vitro Screening : Perform Ames tests (bacterial mutagenicity) and mammalian cell assays (e.g., micronucleus test) to evaluate genotoxicity .

- Dose-Response Studies : Conduct subacute (28-day) and chronic (90-day) rodent studies, comparing results with structurally similar methanesulfonates (e.g., ethyl methanesulfonate, a known mutagen ).

- Data Reconciliation : Use computational tools (e.g., QSAR models) to predict toxicity endpoints when empirical data are conflicting .

Q. What strategies optimize the yield and purity of this compound during synthesis?

- Methodological Answer :

- Reaction Optimization : Test alternative bases (e.g., DMAP) and solvents (THF or acetonitrile) to improve MsCl reactivity. Use low temperatures (0–5°C) to suppress side reactions .

- Impurity Control : Identify by-products (e.g., over-alkylation products) via LC-MS and adjust stoichiometry (e.g., limit MsCl to 1.1 equivalents).

- Crystallization : Recrystallize from ethyl acetate/hexane to enhance purity (>99% by GC) .

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using fluorogenic substrates (e.g., Ellman’s reagent for AChE). Calculate IC₅₀ values via dose-response curves .

- Cytotoxicity Testing : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure. Include positive controls (e.g., doxorubicin) .

- Metabolic Stability : Assess hepatic clearance using liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Q. What experimental approaches validate the stability of this compound in diverse pH and solvent systems?

- Methodological Answer :

- pH Profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Analyze degradation products (e.g., hydrolysis to 1-benzylpiperidin-4-ol) via NMR and LC-MS .

- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous solutions (e.g., PBS). Monitor precipitation or decomposition over 24–72 hours .

- Long-Term Stability : Store at -20°C, 4°C, and 25°C for 6–12 months. Use statistical models (e.g., Arrhenius equation) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.